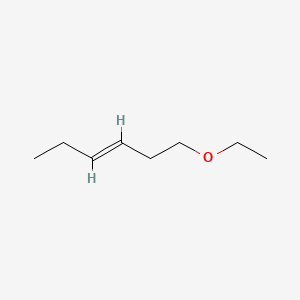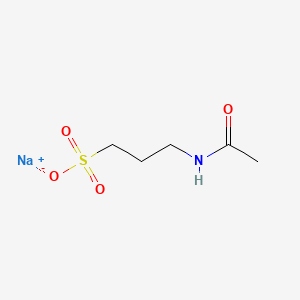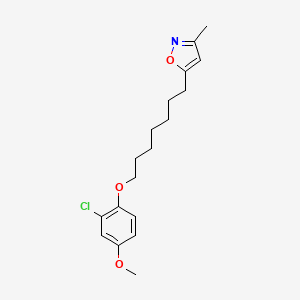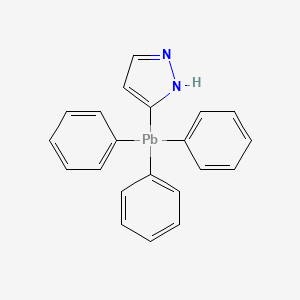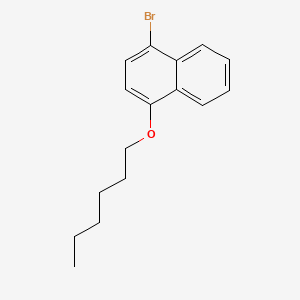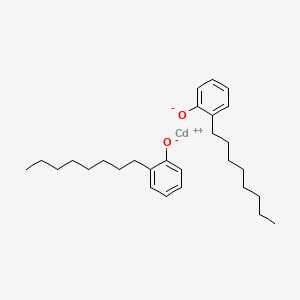
N,N-bis(2-ethoxyethyl)-7H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 40386 is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 40386 typically involves a series of chemical reactions that require precise conditions to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of NSC 40386 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process often includes steps such as purification, crystallization, and drying to obtain the compound in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
NSC 40386 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving NSC 40386 often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of NSC 40386 depend on the type of reaction and the reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Aplicaciones Científicas De Investigación
NSC 40386 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: NSC 40386 is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor or activator of specific molecular targets.
Industry: NSC 40386 is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of NSC 40386 involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate enzymes, alter cellular signaling pathways, or interact with DNA or RNA. The exact mechanism can vary depending on the context and the specific application being studied.
Comparación Con Compuestos Similares
Similar Compounds
NSC 40386 can be compared with other compounds that have similar chemical structures or properties. Some of these similar compounds include:
- NSC 706744
- NSC 725776 (Indimitecan)
- NSC 724998 (Indotecan)
Uniqueness
What sets NSC 40386 apart from these similar compounds is its unique reactivity and stability, which make it particularly valuable for certain applications. Its specific interactions with molecular targets and pathways also contribute to its distinctiveness in scientific research.
Propiedades
Número CAS |
6312-67-0 |
|---|---|
Fórmula molecular |
C13H21N5O2 |
Peso molecular |
279.34 g/mol |
Nombre IUPAC |
N,N-bis(2-ethoxyethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C13H21N5O2/c1-3-19-7-5-18(6-8-20-4-2)13-11-12(15-9-14-11)16-10-17-13/h9-10H,3-8H2,1-2H3,(H,14,15,16,17) |
Clave InChI |
GERUHLWFBRURPY-UHFFFAOYSA-N |
SMILES canónico |
CCOCCN(CCOCC)C1=NC=NC2=C1NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


